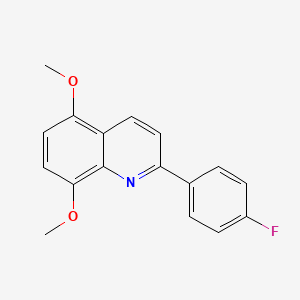
2-(4-Fluorophenyl)-5,8-dimethoxyquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(4-Fluorophenyl)-5,8-dimethoxyquinoline” is a quinoline derivative. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor . Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents . Fluorophenyl refers to a phenyl group (a ring of 6 carbon atoms) with a fluorine atom attached, and dimethoxy refers to the presence of two methoxy groups (-O-CH3).
Molecular Structure Analysis
The molecular structure of similar compounds is characterized by the presence of a quinoline core, which is a bicyclic compound containing two fused benzene rings . The fluorophenyl and methoxy groups are likely attached at the 2nd and 5th, 8th positions of the quinoline core .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically include the formation of the quinoline ring, which can be achieved through cyclization reactions . Subsequent reactions may involve the introduction of various substituents through nucleophilic substitution or condensation reactions .Wissenschaftliche Forschungsanwendungen
Crystallography and Weak Interactions
A study by Choudhury et al. (2003) explored the crystal structures and weak interactions of derivatives closely related to 2-(4-Fluorophenyl)-5,8-dimethoxyquinoline. The investigation highlighted the influence of organic fluorine in crystal packing, providing insights into the molecular interactions and conformations pivotal for designing materials with desired crystallographic properties (Choudhury, Nagarajan, & Row, 2003).
Antibacterial Properties
Kuramoto et al. (2003) synthesized a series of quinolone derivatives with potent antibacterial activities. These compounds, which include variations of the core structure of interest, showed significant effectiveness against both Gram-positive and Gram-negative bacteria, highlighting their potential as lead compounds for developing new antibacterial agents (Kuramoto, Ohshita, Yoshida, Yazaki, Shiro, & Koike, 2003).
Synthetic Methodologies
Govindaraju et al. (2016) reported on the catalyst-free synthesis of novel 2-amino-4-aryl-3-(4-fluorophenyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one derivatives via a one-pot four-component reaction. This study demonstrates an efficient and environmentally friendly approach to synthesizing a variety of compounds, including those related to the structure of interest, highlighting advancements in synthetic chemistry (Govindaraju, Tabassum, Khan, & Pasha, 2016).
Anticancer Research
Research by Chou et al. (2010) on the design, synthesis, and preclinical evaluation of new 2-(fluorophenyl)quinolin-4-one derivatives identified potent antitumor agents. This study provides insights into the structural optimization for anticancer activity and highlights the potential of these compounds in therapeutic applications (Chou et al., 2010).
Photophysical Studies
Suliman, Al-Nafai, and Al-Busafi (2014) focused on the synthesis, characterization, and DFT calculation of 4-fluorophenyl substituted tris(8-hydroxyquinoline)aluminum(III) complexes. Their findings on the enhanced fluorescence emission and quantum yield of these complexes contribute to the development of materials with potential applications in optoelectronics and sensing (Suliman, Al-Nafai, & Al-Busafi, 2014).
Neuroimaging
Liang et al. (2015) developed Fluorine-18 labeled 2-fluoro-8-hydroxyquinoline ([(18)F]CABS13) for PET neuroimaging in Alzheimer's disease models. This research underscores the application of fluorophenylquinoline derivatives in probing neurodegenerative diseases through imaging, offering a tool for understanding the "metal hypothesis of Alzheimer's disease" (Liang et al., 2015).
Zukünftige Richtungen
The future directions for the study of “2-(4-Fluorophenyl)-5,8-dimethoxyquinoline” could include a detailed investigation of its synthesis, characterization, and potential biological activities. Given the known activities of many quinoline derivatives, it could be of interest in the development of new pharmaceuticals .
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-5,8-dimethoxyquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO2/c1-20-15-9-10-16(21-2)17-13(15)7-8-14(19-17)11-3-5-12(18)6-4-11/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJXJHARYIIOHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC(=NC2=C(C=C1)OC)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 2-[3-cyano-2-oxo-4-phenyl-1(2H)-pyridinyl]acetate](/img/structure/B2661583.png)


![N-(4-methoxyphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2661587.png)
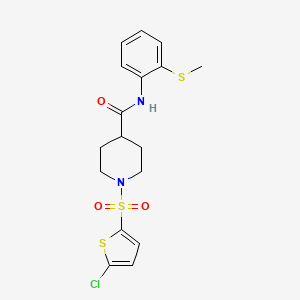
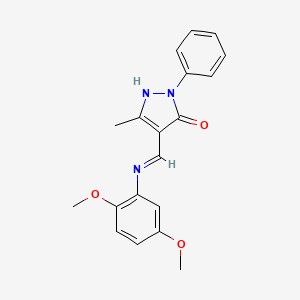
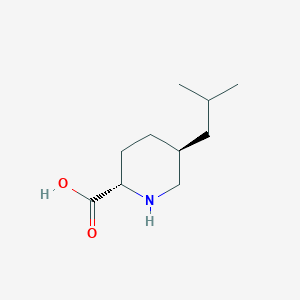

![Tert-butyl 3-[(4-chlorophenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2661597.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)cinnamamide](/img/structure/B2661598.png)
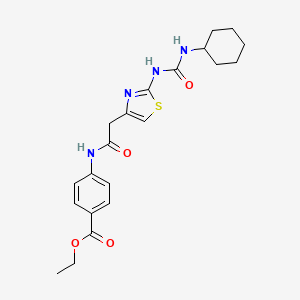
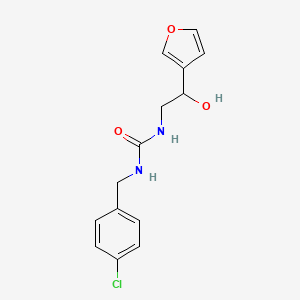
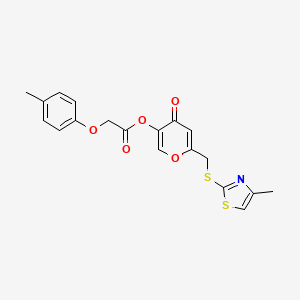
![8-(2-Fluorobenzyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2661604.png)
